

AZ-1355: A Technical Overview of its Preclinical Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ-1355, a dibenzoxazepine derivative identified as ethyl 10,11-dihydro-4-methoxydibenz[b,f]-(1,4)oxazepine-8-carboxylate, has demonstrated notable lipid-lowering and anti-platelet aggregation properties in preclinical studies. This technical guide synthesizes the available data on the biological activities of **AZ-1355**, providing an in-depth overview for researchers and drug development professionals. The document outlines the compound's effects in various animal models of hyperlipidemia and its influence on platelet function. Due to the limited availability of public data, this guide also highlights areas where further research is required to fully elucidate the compound's pharmacological profile.

Introduction

AZ-1355 is a novel synthetic compound belonging to the dibenzoxazepine class, structurally distinct from other known hypolipidemic agents.[1] Its dual action in reducing serum lipids and inhibiting platelet aggregation suggests a potential therapeutic utility in the management of cardiovascular diseases, which are often characterized by both dyslipidemia and thrombotic events. This document provides a comprehensive summary of the reported biological activities of **AZ-1355**, with a focus on its effects on lipid metabolism and hemostasis.

Lipid-Lowering Activity



AZ-1355 has been shown to exert significant lipid-lowering effects in multiple preclinical models of hyperlipidemia. The compound's efficacy has been demonstrated in both chemically-induced and diet-induced hyperlipidemic animal models.

Quantitative Data on Lipid-Lowering Effects

While specific quantitative data such as EC50 values for lipid reduction are not publicly available, the following table summarizes the observed qualitative and directional effects of **AZ-1355** on various lipid parameters in different animal models.

Animal Model	Condit ion	Total Choles terol	Triglyc erides	HDL Choles terol	β/α- Lipopr otein Ratio	Liver Lipids	Cardia c Lipids	Refere nce
Mice	Triton- Treated Hyperli pidemia	ţ	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d	[1]
Rats	Dietary Hyperli pidemia	ļ	ţ	Not Reporte d	Not Reporte d	Not Reporte d	Not Reporte d	[1]
Golden Hamste rs	Not Specifie d	ţ	Not Reporte d	1	ļ	ţ	ţ	[1]

Key: ↑ = Increased, ↓ = Decreased

Experimental Protocols for Lipid-Lowering Studies

Detailed experimental protocols for the specific studies involving **AZ-1355** are not available in the public domain. However, based on standard pharmacological practices, the following are generalized protocols for the animal models mentioned.

This model is commonly used to induce acute hyperlipidemia for screening potential lipidlowering agents.



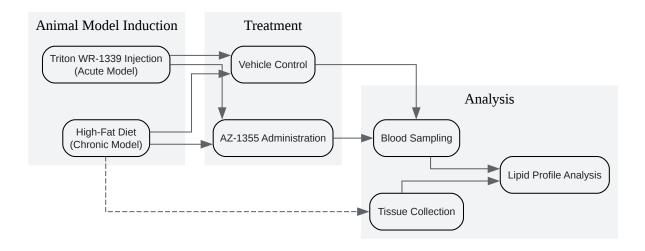
- Animals: Male mice of a specified strain (e.g., C57BL/6).
- Induction of Hyperlipidemia: A single intraperitoneal injection of Triton WR-1339 (e.g., 400 mg/kg) dissolved in saline is administered. This non-ionic detergent inhibits lipoprotein lipase, leading to a rapid increase in plasma cholesterol and triglycerides.
- Drug Administration: **AZ-1355** would be administered orally or via another appropriate route at various doses, typically prior to or shortly after Triton WR-1339 injection. A control group would receive the vehicle.
- Blood Sampling and Analysis: Blood samples are collected at specific time points (e.g., 18-24 hours) after Triton injection. Plasma is separated and analyzed for total cholesterol and triglyceride levels using standard enzymatic kits.

This model mimics chronic hyperlipidemia resulting from dietary factors.

- Animals: Male rats of a specified strain (e.g., Wistar or Sprague-Dawley).
- Diet: Rats are fed a high-fat diet, often supplemented with cholesterol and cholic acid, for a period of several weeks to induce a stable hyperlipidemic state.
- Drug Administration: Once hyperlipidemia is established, rats are treated with AZ-1355 orally
 on a daily basis for a defined period. A control group receives the vehicle.
- Blood and Tissue Analysis: Blood samples are collected periodically to monitor lipid profiles (total cholesterol, LDL-cholesterol, HDL-cholesterol, triglycerides). At the end of the study, liver and heart tissues may be collected to assess lipid accumulation.

The workflow for a typical preclinical study on lipid-lowering agents is depicted below:





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Fig. 1: Generalized workflow for in vivo lipid-lowering studies.

Anti-Platelet Aggregation Activity

AZ-1355 has been reported to inhibit platelet aggregation in vivo and modulate the balance of key pro- and anti-thrombotic mediators in vitro.

Mechanism of Action

The primary reported mechanism for the anti-platelet effect of **AZ-1355** is the elevation of the prostaglandin I2 (PGI2) to thromboxane A2 (TXA2) ratio.[1]

- Thromboxane A2 (TXA2): A potent vasoconstrictor and promoter of platelet aggregation.
- Prostaglandin I2 (PGI2 or Prostacyclin): A vasodilator and a powerful inhibitor of platelet aggregation.

By increasing the PGI2/TXA2 ratio, **AZ-1355** shifts the balance towards an anti-thrombotic state. The precise molecular target of **AZ-1355** within the arachidonic acid cascade that leads to this altered ratio has not been publicly disclosed.



Quantitative Data on Anti-Platelet Effects

Specific quantitative data, such as IC50 values for the inhibition of platelet aggregation induced by various agonists, are not available in the reviewed literature.

Experimental Protocols for Platelet Aggregation Studies

Detailed protocols for the in vivo and in vitro platelet aggregation studies with **AZ-1355** are not available. A generalized in vitro protocol is described below.

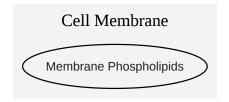
This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.

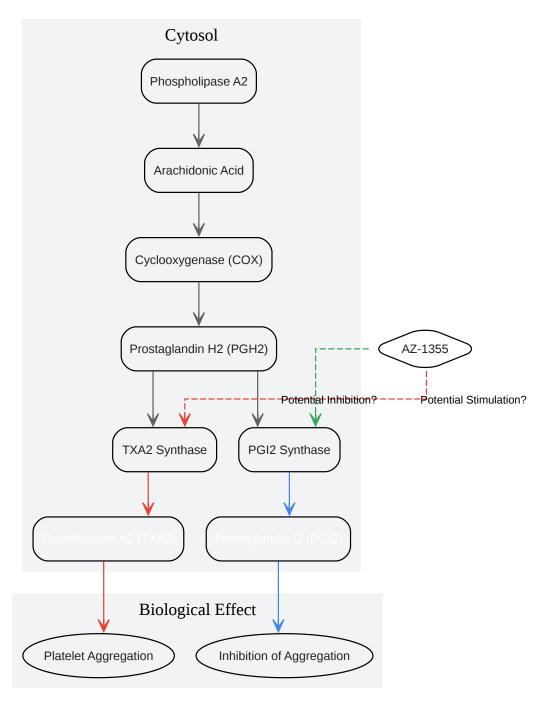
- Platelet Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from healthy human donors or laboratory animals.
- Incubation: PRP is incubated with various concentrations of AZ-1355 or vehicle control for a specified period.
- Induction of Aggregation: Platelet aggregation is induced by adding an agonist such as adenosine diphosphate (ADP), collagen, or arachidonic acid.
- Measurement: Aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate. The percentage of inhibition is calculated relative to the vehicle control.

Signaling Pathway

Based on the reported effect of **AZ-1355** on the PGI2/TXA2 ratio, a plausible signaling pathway is illustrated below. This diagram represents a hypothetical mechanism, as the direct molecular target of **AZ-1355** is unknown.







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Fig. 2: Hypothetical signaling pathway for the anti-platelet activity of AZ-1355.



Discussion and Future Directions

The available preclinical data indicate that **AZ-1355** possesses a dual beneficial profile of lipid-lowering and anti-platelet activities. Its ability to reduce cholesterol and triglycerides in various animal models, coupled with an increase in HDL cholesterol, suggests a comprehensive and favorable impact on the lipid profile. The mechanism of elevating the PGI2/TXA2 ratio is a well-established strategy for inhibiting platelet aggregation.

However, a significant gap exists in the publicly available data for **AZ-1355**. To fully assess its therapeutic potential, further studies are warranted to:

- Determine Quantitative Potency: Elucidate the IC50 and EC50 values for its anti-platelet and lipid-lowering effects, respectively.
- Identify Molecular Targets: Pinpoint the specific enzyme(s) or receptor(s) through which AZ 1355 exerts its effects on lipid metabolism and the arachidonic acid cascade.
- Elucidate Pharmacokinetics and Pharmacodynamics: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of AZ-1355, and establish a clear relationship between its dose, exposure, and pharmacological effects.
- Conduct Safety and Toxicology Studies: Evaluate the safety profile of the compound in comprehensive toxicology studies.

Conclusion

AZ-1355 is a dibenzoxazepine derivative with promising preclinical lipid-lowering and antiplatelet aggregation activities. Its unique dual-action profile warrants further investigation to determine its potential as a therapeutic agent for cardiovascular diseases. The lack of detailed quantitative and mechanistic data in the public domain underscores the need for additional research to fully characterize this compound. This technical guide provides a foundational summary of the known biological activities of **AZ-1355** to inform future research and development efforts.



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References

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